molecular formula C19H21ClN4O3 B10986213 4-(4-chlorophenyl)-N-{2-[(4-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide

4-(4-chlorophenyl)-N-{2-[(4-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide

Cat. No.: B10986213
M. Wt: 388.8 g/mol
InChI Key: PKNGAEBXVJSKRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-chlorophenyl)-N-{2-[(4-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a piperazine ring, a chlorophenyl group, and a hydroxyphenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-N-{2-[(4-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorophenyl isocyanate with 4-hydroxyaniline to form an intermediate, which is then reacted with piperazine-1-carboxamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-N-{2-[(4-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of a nitro group can produce an amine .

Scientific Research Applications

4-(4-chlorophenyl)-N-{2-[(4-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N-{2-[(4-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-chlorophenyl)-N-{2-[(4-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H21ClN4O3

Molecular Weight

388.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-[2-(4-hydroxyanilino)-2-oxoethyl]piperazine-1-carboxamide

InChI

InChI=1S/C19H21ClN4O3/c20-14-1-5-16(6-2-14)23-9-11-24(12-10-23)19(27)21-13-18(26)22-15-3-7-17(25)8-4-15/h1-8,25H,9-13H2,(H,21,27)(H,22,26)

InChI Key

PKNGAEBXVJSKRX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)NCC(=O)NC3=CC=C(C=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.